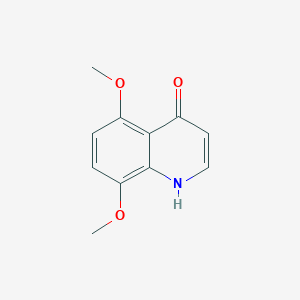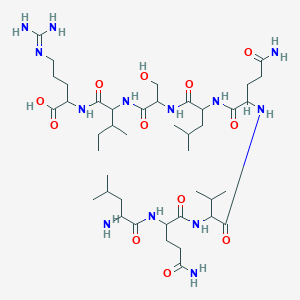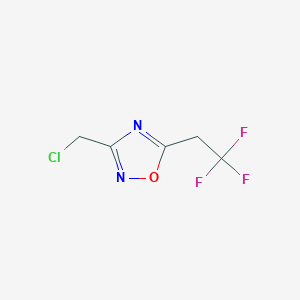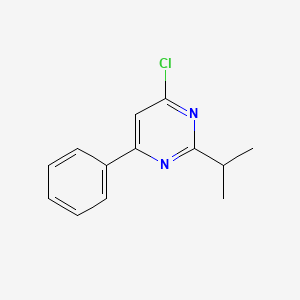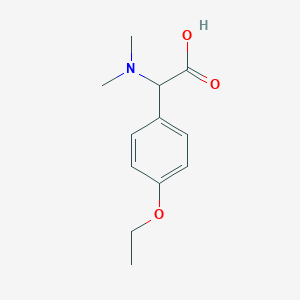![molecular formula C7H6BrN3O B12110954 {3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}methanol](/img/structure/B12110954.png)
{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}methanol: is a chemical compound with the following structure:
IUPAC Name: (6-bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol
It has a molecular weight of 228.05 g/mol and the chemical formula C₇H₆BrN₃O. The compound is a solid and is typically stored in a refrigerator .
Preparation Methods
Industrial Production:: Unfortunately, information on large-scale industrial production methods for this compound is limited. It is likely that research and development in this area are ongoing.
Chemical Reactions Analysis
Reactivity::
Substitution: It can participate in substitution reactions, where the hydroxyl group may be replaced by other functional groups.
Reduction: Reduction of the bromine atom could yield the corresponding methyl derivative.
Bromine (Br₂): Used for bromination.
Base (e.g., NaOH): Required for deprotonation during substitution reactions.
Major Products:: The major products depend on the specific reaction conditions. Potential products include derivatives with different functional groups attached to the pyrazolo[1,5-a]pyrimidine ring.
Scientific Research Applications
Chemistry::
Building Block: It can serve as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development.
Biological Studies: Investigating its interactions with biological targets.
Drug Discovery: Screening for potential therapeutic applications.
Fine Chemicals: Used in the production of specialty chemicals.
Mechanism of Action
The exact mechanism of action for this compound remains an active area of research. It likely interacts with specific cellular targets or pathways, but further studies are needed to elucidate these mechanisms.
Comparison with Similar Compounds
While detailed comparisons are scarce, researchers may compare this compound with related pyrazolo[1,5-a]pyrimidine derivatives. Its uniqueness lies in the presence of the bromine atom at the 6-position.
Properties
Molecular Formula |
C7H6BrN3O |
|---|---|
Molecular Weight |
228.05 g/mol |
IUPAC Name |
(3-bromopyrazolo[1,5-a]pyrimidin-6-yl)methanol |
InChI |
InChI=1S/C7H6BrN3O/c8-6-2-10-11-3-5(4-12)1-9-7(6)11/h1-3,12H,4H2 |
InChI Key |
KAFBKRKKBHHMET-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)Br)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




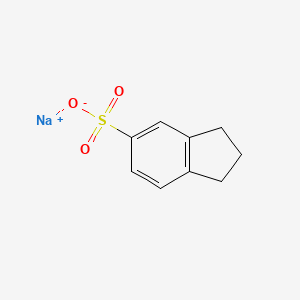



![N-[2-(3-bromophenyl)-2-oxoethyl]acetamide](/img/structure/B12110911.png)

![3-Amino-4-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-oxobutanoic acid](/img/structure/B12110917.png)
